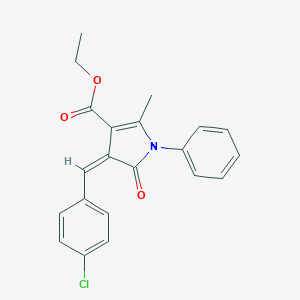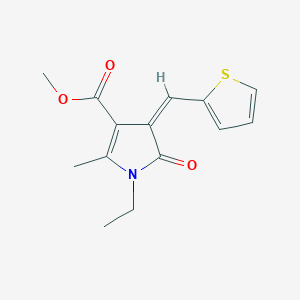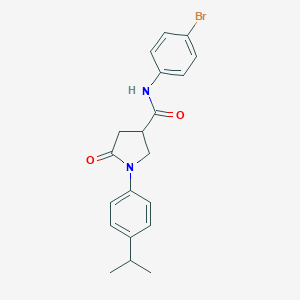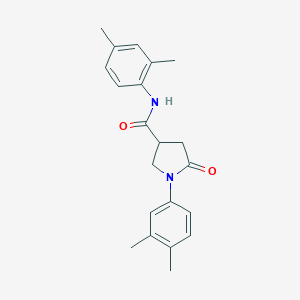![molecular formula C19H17ClN2O2S B299066 (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMMDAT and belongs to the thiazolone family of compounds.
Mecanismo De Acción
The mechanism of action of CMMDAT is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response. CMMDAT has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have demonstrated that CMMDAT exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CMMDAT has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMMDAT in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for the investigation of specific biochemical and physiological processes. However, one limitation of CMMDAT is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CMMDAT. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of CMMDAT and to investigate its effects on neuronal function. Another area of interest is the development of more efficient synthesis methods for CMMDAT, which could facilitate its use in future research and potential therapeutic applications. Additionally, studies are needed to investigate the safety and toxicity of CMMDAT in animal models and humans.
Métodos De Síntesis
The synthesis of CMMDAT involves the reaction of 3-chloro-4-methoxybenzaldehyde with 3,4-dimethylaniline and 2-aminothiazole in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure CMMDAT.
Aplicaciones Científicas De Investigación
CMMDAT has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. Research has also demonstrated that this compound exhibits neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C19H17ClN2O2S |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17ClN2O2S/c1-11-4-6-14(8-12(11)2)21-19-22-18(23)17(25-19)10-13-5-7-16(24-3)15(20)9-13/h4-10H,1-3H3,(H,21,22,23)/b17-10+ |
Clave InChI |
DLHIZHOJLOSFMH-LICLKQGHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2)C |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)


![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)

![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)

![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)